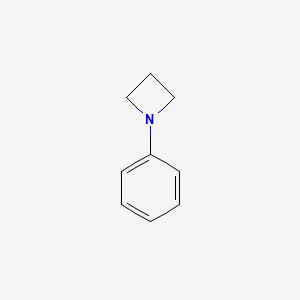

N-Phenylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

3334-89-2 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-phenylazetidine |

InChI |

InChI=1S/C9H11N/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2 |

InChI Key |

JNWYXXQAOGBPNL-UHFFFAOYSA-N |

SMILES |

C1CN(C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2 |

Other CAS No. |

3334-89-2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylazetidine and Its Derivatives

Direct N-Arylation Approaches for N-Phenylazetidines

Direct N-arylation methods involve the formation of the carbon-nitrogen bond between a pre-formed azetidine (B1206935) ring or its precursor and an aryl group, typically a phenyl moiety. These approaches are crucial for introducing the N-phenyl substituent onto the azetidine scaffold.

Phenylation Reactions of Azetidine Precursors

A common strategy for introducing the N-phenyl group involves the direct arylation of the azetidine nitrogen. Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium and copper, have proven effective for this transformation.

Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, allows for the coupling of azetidine with aryl halides or pseudohalides. Studies have demonstrated the viability of palladium-catalyzed cross-coupling reactions between aryl bromides and azetidine, leading to the formation of N-arylazetidines. For instance, using palladium(II) acetate (B1210297) as the catalyst, Xantphos as the ligand, and sodium tert-butoxide as the base, N-arylazetidines can be accessed in high yields thieme-connect.com. This method is robust and can be applied to a range of aryl bromides, yielding the desired N-arylazetidines without significant ring cleavage under the reaction conditions thieme-connect.comthieme-connect.com.

Copper-catalyzed N-arylation also offers a viable route, particularly for the synthesis of N-aryl-2-cyanoazetidines. This approach typically involves a multi-step sequence starting from β-amino alcohols. The sequence includes copper-catalyzed N-arylation, followed by N-cyanomethylation of the secondary aniline, and a subsequent one-pot mesylation and base-induced ring closure organic-chemistry.orgorganic-chemistry.orgacs.org. A general procedure for the N-arylation of N-ethanolamine involves reacting it with an iodoaryl compound in the presence of copper chloride and potassium hydroxide, yielding the N-arylated product in high yields acs.org.

Table 1: Direct N-Arylation Methods for N-Phenylazetidines and Derivatives

| Method | Starting Material(s) | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

| Cu-catalyzed N-arylation | β-amino alcohols, iodoaryl | CuCl (0.1 equiv) | KOH (2 equiv) | - | - | - | High | organic-chemistry.orgacs.org |

| Pd-catalyzed N-arylation | Azetidine, Aryl Bromides | Pd(II) acetate (3 mol%), Xantphos (4 mol%) | NaOtBu | - | - | - | High | thieme-connect.com |

| N-arylation of N-ethanolamine | N-ethanolamine, iodoaryl | CuCl (0.1 equiv), KOH (2 equiv) | KOH (2 equiv) | - | - | - | High | acs.org |

Note: Specific yields for N-phenylazetidine itself are not consistently detailed in the provided snippets, but "high yields" are reported for various N-arylazetidine products.

Emerging Methods for N-Arylazetidine Synthesis

While palladium and copper catalysis represent established methods, research continues to explore novel and efficient pathways for N-arylation. Emerging methods may involve photocatalysis or other catalytic systems to achieve N-arylation under milder conditions or with improved selectivity. However, the provided search results primarily highlight the established metal-catalyzed cross-coupling reactions for direct N-arylation.

Ring-Closure Strategies for this compound and Analogues

Ring-closure strategies involve the formation of the azetidine ring from acyclic precursors, where the phenyl group is either already incorporated into the precursor or introduced during the cyclization process. These methods are diverse and often leverage the strain of the four-membered ring to drive the reaction.

Intramolecular Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis, where a reactive functional group within a molecule facilitates ring formation.

Nucleophilic substitution-driven cyclizations are among the most common methods for azetidine synthesis. These typically involve an intramolecular SN2-type reaction where a nitrogen nucleophile attacks an electrophilic carbon atom bearing a suitable leaving group (e.g., halide, tosylate, mesylate) organic-chemistry.orgu-tokyo.ac.jpquimicaorganica.orgarkat-usa.org.

For example, the synthesis of N-aryl-2-cyanoazetidines can be achieved through an anionic ring-closure reaction sequence. This involves the N-arylation of β-amino alcohols, followed by N-cyanomethylation, mesylation, and subsequent base-induced ring closure organic-chemistry.orgorganic-chemistry.org. The mesylation of the alcohol moiety creates a good leaving group, which is then displaced by the nitrogen atom under basic conditions to form the azetidine ring organic-chemistry.org.

Other variations include the anionic intramolecular alkylation of amino chlorides arkat-usa.org and the cyclization of sulfinamido-alcohol derivatives using reagents like the Tsunoda reagent heteroletters.org. The La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also provides a route to azetidines frontiersin.org. These methods often provide good to high yields and allow for control over stereochemistry depending on the substrate and reaction conditions organic-chemistry.orgorganic-chemistry.orgarkat-usa.org.

Radical cyclization offers an alternative pathway to construct the azetidine ring. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides ugent.benih.govresearchgate.netresearchgate.netnature.com. This method utilizes visible light irradiation in the presence of a copper complex and a sacrificial reductant (e.g., diisopropylethylamine) to promote a 4-exo-dig radical cyclization of nitrogen-substituted alkynes, leading to the formation of azetidines. This approach provides a general synthesis with full control over regioselectivity and is useful for generating versatile azetidine building blocks ugent.benih.gov. Specific reaction conditions involve using a heteroleptic copper complex such as [Cu(bcp)DPEphos]PF6 as the catalyst researchgate.net.

Table 2: Ring-Closure Strategies for this compound and Analogues

| Method | Precursor Type | Conditions | Yield (%) | Product Type | Ref. |

| Intramolecular SN2 Cyclization | β-amino alcohols | Mesylation followed by base-induced ring closure | High | N-aryl-2-cyanoazetidines | organic-chemistry.orgorganic-chemistry.org |

| Intramolecular SN2 Cyclization | Amino chlorides | Anionic alkylation | - | Azetidines | arkat-usa.org |

| La(OTf)3-catalyzed Intramolecular Aminolysis | cis-3,4-epoxy amines | La(OTf)3, refluxing CH2Cl2 | High | Azetidines | frontiersin.org |

| Intramolecular Cyclization | Sulfinamido-alcohol derivatives | Tsunoda reagent, toluene, scaled tube, 110 °C | 77% | 2-phenyl-azetidine derivative | heteroletters.org |

| Aza-Michael Addition followed by Cyclization | 3-Hydroxy-2-oxo-3-phenyl-propionitrile | NaH, benzene, 60 °C, 20 min | 87% | Azetidine derivative | heteroletters.org |

| Cu-catalyzed Photoinduced Anti-Baldwin Radical Cyclization | Ynamides | [Cu(bcp)DPEphos]PF6 (5 mol%), (i-Pr)2NEt (2 mmol), MeCN (0.1 M), rt, 16 h | Provided | Azetidines | researchgate.net |

Compound Names Mentioned

this compound

N-arylazetidines

N-aryl-2-cyanoazetidines

Azetidine

β-amino alcohols

Ethanolamine

Aryl bromides

N-ethanolamine

Azetidine precursors

Amino chlorides

cis-3,4-epoxy amines

Sulfinamido-alcohol derivatives

3-Hydroxy-2-oxo-3-phenyl-propionitrile

Ynamides

Chemical Reactivity and Mechanistic Investigations of N Phenylazetidine

Ring-Opening Reactions of N-Phenylazetidine and its Derivatives

The strained nature of the azetidine (B1206935) ring makes it susceptible to ring-opening reactions under various conditions. These reactions are often influenced by the nature of the activating agent and the nucleophile involved.

Nucleophilic Ring-Opening of Azetidinium Ions

Azetidinium ions, formed by quaternization of the nitrogen atom in azetidines, are highly activated towards nucleophilic attack, leading to ring opening. The regioselectivity of these reactions is a critical aspect, often dictated by steric and electronic factors. Studies have shown that azetidinium ions can undergo ring opening with a range of nucleophiles, including halides, cyanide, and azide (B81097) anions researchgate.netresearchgate.net. For azetidinium ions bearing a quaternary carbon atom adjacent to the nitrogen, nucleophilic attack at the quaternary position is often intrinsically favored over attack at a secondary position researchgate.netresearchgate.net.

Furthermore, N-benzyl- and N-benzhydrylazetidinium salts can undergo Stevens rearrangement when treated with strong bases like potassium tert-butoxide. However, a significant side reaction observed in these systems is Hofmann elimination, which results in ring cleavage researchgate.net. The von Braun reaction, involving cyanogen (B1215507) bromide, can also induce ring opening in N-alkyl azetidines, yielding 3-bromo N-alkyl cyanamides with variable regioselectivity researchgate.net. The introduction of a radioactive isotope, such as fluorine-18, via nucleophilic attack of [¹⁸F]fluoride on azetidinium salts can lead to the formation of radiolabeled fluoroethyl or fluoropropyl moieties, which is of interest in radiopharmaceutical applications researchgate.netresearchgate.net.

Table 3.1.1: Nucleophilic Ring-Opening Reactions of Azetidinium Ions

| Nucleophile | Azetidinium Ion Precursor/Type | Key Outcome / Regioselectivity | Reference |

| Azide anion | Azetidinium ions with quaternary carbon atoms | Favored attack at quaternary position, yielding functionalized linear amines. | researchgate.netresearchgate.net |

| Cyanide anion | Azetidinium ions with quaternary carbon atoms | Favored attack at quaternary position, yielding functionalized linear amines. | researchgate.netresearchgate.net |

| Acetate (B1210297) anion | Azetidinium ions with quaternary carbon atoms | Favored attack at quaternary position, yielding functionalized linear amines. | researchgate.netresearchgate.net |

| KOtBu | N-Benzyl-/N-benzhydrylazetidinium salts | Stevens rearrangement; Hofmann elimination (ring cleavage) as a side reaction. | researchgate.net |

| Cyanogen Bromide | N-alkyl azetidines | Von Braun reaction yields 3-bromo N-alkyl cyanamides with variable regioselectivity. | researchgate.net |

| [¹⁸F]Fluoride | Azetidinium salts | Formation of 2-[¹⁸F]fluoroethyl or 3-[¹⁸F]fluoropropyl moieties. | researchgate.netresearchgate.net |

Lewis Acid-Promoted Ring-Opening Processes

The ring strain in azetidines makes them amenable to ring opening catalyzed by Lewis acids. While this compound is less reactive towards ring opening than N-phenylaziridine due to reduced ring strain, Lewis acids can facilitate these transformations pitt.edu. Studies involving aluminum chloride (AlCl₃) as a catalyst have explored its concentration-dependent effects on the reactions of this compound and related compounds, influencing reaction pathways and product formation canterbury.ac.nz. The precise mechanisms and scope of Lewis acid-promoted ring-opening specific to this compound require further detailed investigation, but the principle involves the activation of the C-N bond through coordination of the Lewis acid to the nitrogen atom.

Reductive Lithiation and Ring-Opening Pathways

Reductive lithiation offers a powerful method for cleaving carbon-heteroatom bonds and generating organolithium species, which can then be trapped by electrophiles. This compound can undergo reductive lithiation using alkali metals, typically lithium, often in the presence of catalytic amounts of aromatic compounds like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB) pitt.eduresearchgate.net.

The reaction of this compound with lithium powder and a catalytic amount of DTBB in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -15 °C) leads to the formation of a dianionic intermediate. This dianion can subsequently react with various electrophiles, such as water, deuterium (B1214612) oxide, aldehydes (e.g., butanal, benzaldehyde), imines, or carbon dioxide, yielding functionalized amines after workup researchgate.net. For instance, treatment with water or deuterium oxide results in the formation of the corresponding amines or deuterated amines researchgate.net. Studies on substituted N-phenylazetidines, such as 2-methyl-N-phenylazetidine, have also revealed insights into the regiochemistry of these reductive ring-opening processes, sometimes yielding mixtures of regioisomers researchgate.net.

Table 3.1.3: Reductive Lithiation and Ring-Opening of this compound

| Substrate | Reagents | Conditions | Electrophile | Product(s) | Yield (approx.) | Reference |

| This compound (1a) | Li powder, 5 mol% DTBB | THF, -15 °C | H₂O | Functionalized amine (e.g., 3-aminopropylbenzene derivative) | Good | researchgate.net |

| This compound (1a) | Li powder, 5 mol% DTBB | THF, -15 °C | D₂O | Deuterated functionalized amine | Good | researchgate.net |

| This compound (1a) | Li powder, 5 mol% DTBB | THF, -15 °C | ButCHO | Hydroxy-functionalized amine | Good | researchgate.net |

| This compound (1a) | Li powder, 5 mol% DTBB | THF, -15 °C | PhCHO | Hydroxy-functionalized amine | Good | researchgate.net |

| This compound (1a) | Li powder, 5 mol% DTBB | THF, -15 °C | CO₂ | Carboxylic acid-functionalized amine | Good | researchgate.net |

| 2-Methyl-N-phenylazetidine (1d) | Li powder, 5 mol% DTBB | THF, -15 °C | D₂O | Mixture of regioisomers (3da + 3da') | - | researchgate.net |

| N-Phenylaziridine | Li, catalytic naphthalene | -78 °C | - | N-lithio-2-lithioethylamine | Higher yield than with naphthalene | pitt.edu |

Cationic Ring-Opening Polymerization of this compound

This compound (NPA) can undergo cationic ring-opening polymerization (CROP). This process is typically initiated by electrophilic species that activate the azetidine ring, leading to chain growth. Common initiators include methyl trifluoromethanesulfonate (B1224126) (MeOTf) or pre-formed azetidinium species, such as α-benzyloxy-ω-(N-phenylazetidinium) poly(tetrahydrofuran) researchgate.netnsf.gov. The polymerization can proceed efficiently even at relatively low temperatures, such as 10 °C, with catalytic amounts (e.g., 5 mol-%) of the initiator researchgate.net. This method allows for the synthesis of poly(this compound) (poly(NPA)) or block copolymers, such as poly(THF)-block-poly(NPA), by employing functionalized initiators researchgate.net.

Table 3.1.4: Cationic Ring-Opening Polymerization of this compound

| Monomer | Initiator | Catalyst/Initiator Amount | Temperature | Product(s) | Reference |

| This compound (NPA) | Methyl trifluoromethanesulfonate (MeOTf) | 5 mol-% | 10 °C | Poly(this compound) (poly(NPA)) | researchgate.netnsf.gov |

| This compound (NPA) | α-Benzyloxy-ω-(N-phenylazetidinium) poly(tetrahydrofuran) | 5 mol-% | 10 °C | Poly(THF)-block-poly(NPA) copolymer | researchgate.netnsf.gov |

Substitution Reactions Involving the this compound Moiety

While ring-opening and polymerization are prominent reaction pathways for this compound, substitution reactions involving the this compound moiety are also of interest, particularly concerning the phenyl ring.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution reactions on the this compound molecule itself, particularly on the azetidine ring carbons, are less commonly reported compared to its ring-opening propensity. However, the phenyl ring attached to the nitrogen atom can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, especially if activating electron-withdrawing groups are present on the phenyl ring. While direct examples of this compound undergoing SNAr are not extensively detailed in the provided literature, related studies on dye molecules containing this compound fragments indicate that such reactions can occur on the phenyl moiety acs.orgnih.gov. These reactions typically require strong nucleophiles and specific reaction conditions to overcome the aromaticity of the phenyl ring.

In the context of this compound synthesis, nucleophilic substitution plays a role, for instance, in the cyclization of N-(3-halopropyl)arylamines, where an intramolecular nucleophilic attack by the amine nitrogen on the carbon bearing the halogen leads to the formation of the azetidine ring canterbury.ac.nz. However, this describes the formation of the moiety rather than a substitution reaction of this compound.

Compound List:

this compound

Azetidinium ions

N-Phenylaziridine

Poly(this compound) (poly(NPA))

Poly(THF)-block-poly(NPA) copolymer

Structure Reactivity Relationships in N Phenylazetidine Systems

Impact of N-Phenyl Substitution on Azetidine (B1206935) Ring Reactivity

The phenyl group directly attached to the azetidine nitrogen atom exerts a significant electronic influence on the ring's reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system of the phenyl ring. This delocalization reduces the electron density and basicity of the nitrogen atom. nih.gov

A key factor governing the stability and reactivity of azetidines, particularly under acidic conditions, is the pKa of the azetidine nitrogen. Protonation of the nitrogen is often a prerequisite for nucleophilic ring-opening reactions. nih.govnih.gov The reduced basicity of the N-phenylazetidine nitrogen compared to N-alkyl or even other N-aryl systems has a direct impact on its stability. For instance, in a study comparing a series of N-substituted azetidines, the N-phenyl analogue was found to be less stable under acidic conditions than N-pyridyl analogues. nih.gov This is because in the N-pyridyl systems, the more basic pyridine (B92270) nitrogen is protonated first, which significantly lowers the pKa of the azetidine nitrogen, protecting it from the protonation that initiates decomposition. nih.gov

For the N-phenyl analogue, the azetidine nitrogen itself is the primary site of protonation, leading to rapid decomposition via ring-opening. The measured pKa of the azetidine nitrogen in an example N-phenyl derivative was 4.3. nih.gov This value, while indicating weak basicity, is sufficient to allow for a level of protonation at acidic pH that drives decomposition pathways. nih.gov

| Compound Analogue | Nitrogen Site | Measured pKa | Calculated pKa | Reference |

|---|---|---|---|---|

| N-Phenyl Analogue (4) | Azetidine | 4.3 | 2.9 | nih.gov |

| N-Pyridyl Analogue (1) | Pyridine | 6.3 | 5.5 | nih.gov |

| N-Pyridyl Analogue (1) | Azetidine | Not Determined | -1.1 | nih.gov |

This electronic effect of the N-phenyl group—reducing nitrogen basicity—is a critical determinant of the stability and reaction kinetics of the azetidine ring. nih.gov

Steric and Electronic Effects of Substituents on Azetidine Ring Opening and Stability

Beyond the N-phenyl group, additional substituents on the carbon framework of the azetidine ring introduce further steric and electronic effects that control ring stability and the regioselectivity of ring-opening reactions. magtech.com.cn

Electronic Effects: The electronic nature of substituents, particularly at the C2 position, plays a crucial role in determining the pathway of nucleophilic ring-opening reactions. Unsaturated groups such as aryl, cyano, or carboxylate at the C2 position can stabilize the transition states of C-N bond cleavage. magtech.com.cn This stabilization facilitates the breaking of the bond between the nitrogen and the substituted carbon. magtech.com.cn For example, in the presence of a Lewis acid, 2-aryl-N-tosylazetidines undergo regioselective ring-opening, with the nucleophile attacking the C2 carbon, which is activated by the aryl group. iitk.ac.in Similarly, the synthesis of 3-aryl-3-sulfanyl azetidines from 3-arylazetidin-3-ols requires electron-rich aromatic groups to stabilize a postulated azetidine carbocation intermediate, demonstrating the substituent's electronic role in facilitating the reaction. acs.org

Steric Effects: Steric hindrance significantly influences the regioselectivity of ring-opening reactions. When the reaction is controlled by steric factors, nucleophiles, especially bulky ones, will preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn For instance, in 2-alkylazetidines, sterically demanding nucleophiles typically attack the C4 position to avoid steric clash with the C2-alkyl group. magtech.com.cn The interplay between steric and electronic effects is therefore crucial; electronic effects often dominate with unsaturated substituents, while steric effects become more important with alkyl substituents. magtech.com.cn

The stability of the ring itself can be influenced by substituents. The introduction of multiple groups can increase steric strain, potentially making the ring more prone to opening. The nature of the substituent on the nitrogen also plays a crucial role in stability, with different N-aryl or N-sulfonyl groups modulating the ring's susceptibility to decomposition or reaction. nih.govrsc.org

| Substituent Position | Substituent Type | Primary Effect | Impact on Ring Opening | Reference |

|---|---|---|---|---|

| C2 | Unsaturated (Aryl, Cyano, etc.) | Electronic | Favors nucleophilic attack at C2 by stabilizing the transition state. | magtech.com.cn |

| C2 | Alkyl (Bulky) | Steric | Hinders attack at C2; favors attack at the less substituted C4. | magtech.com.cn |

| C3 | Electron-Donating Aryl | Electronic | Stabilizes carbocation intermediates, enabling reactions at C3. | acs.org |

| Nitrogen | Phenyl | Electronic | Reduces nitrogen basicity, affecting protonation-dependent reactions. | nih.gov |

Regioselectivity and Diastereoselectivity in this compound Synthetic Transformations

The rigid, four-membered ring of this compound provides a unique scaffold for stereocontrolled synthesis. The spatial arrangement of existing substituents can effectively direct the approach of incoming reagents, leading to high levels of regioselectivity and diastereoselectivity in synthetic transformations. nih.govrsc.org

A prominent example is the diastereoselective α-alkylation of N-chiral azetidines. In one study, N-((S)-1-phenylethyl)azetidine-2-carbonitriles were converted to their N-borane complexes. nih.govrsc.org Deprotonation with LDA created a lithiated species. The researchers proposed that the diisopropylamine (B44863) generated from the LDA coordinates with the N-BH3 group, creating a bulky shield on one face of the molecule. nih.govrsc.org Consequently, an incoming electrophile, such as benzyl (B1604629) bromide, is forced to attack from the less hindered face, resulting in the formation of one diastereomer in high preference. nih.govrsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles with excellent diastereoselectivity. nih.gov

| Electrophile | Product Yield (Combined Diastereomers) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Benzyl Bromide | 74% | 97:3 | nih.govrsc.org |

| Allyl Bromide | 85% | >99:1 | rsc.org |

| Methyl Iodide | 77% | 91:9 | rsc.org |

| Ethyl Iodide | 66% | 93:7 | rsc.org |

Similarly, regio- and diastereoselective methods have been developed for the synthesis of 2-arylazetidines from oxiranes, where the reaction conditions are kinetically controlled to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgsemanticscholar.org The substituent on the nitrogen atom is often critical in these transformations, with the N-phenyl group influencing the electronic environment and steric accessibility, thereby guiding the stereochemical outcome. rsc.org

Conformational Analysis of the Azetidine Ring and its Influence on Reactivity Profiles

The azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. Gas-phase electron diffraction studies have determined the dihedral angle of puckering in the parent azetidine molecule to be 37°. rsc.org This puckering results in substituents occupying pseudo-axial and pseudo-equatorial positions, analogous to cyclohexane (B81311) conformations. The N-phenyl group, along with other substituents, influences the specifics of this conformation.

Computational studies have shown that the ring pucker can be significantly affected by the nature and position of substituents. For example, in a fluorinated azetidine, the neutral molecule was calculated to prefer a pucker that places the fluorine atom distant from the nitrogen. researchgate.net However, upon quaternization of the nitrogen to form a cationic azetidinium salt, the ring pucker inverted to bring the fluorine atom closer to the charged nitrogen, indicative of a stabilizing charge-dipole interaction. researchgate.net

| Molecule | Nitrogen State | Key Dihedral Angle | Angle Value | Reference |

|---|---|---|---|---|

| Fluorinated Azetidine | Neutral | N–C–C–F | 137.2° | researchgate.net |

| Fluorinated Azetidinium | Cationic | N+–C–C–F | 100.0° | researchgate.net |

The azetidine ring also undergoes dynamic processes, most notably nitrogen inversion, where the nitrogen atom and its substituent rapidly pass through the plane of the three carbon atoms. This process, along with ring puckering, can lead to a complex mixture of equilibrating conformers. nih.gov The relative orientation of substituents, such as an anti-arrangement between an N-phenylethyl group and a C2-substituent, has been confirmed by NOESY experiments. nih.gov

This conformational behavior directly influences reactivity. The spatial orientation of a substituent (axial vs. equatorial) dictates its steric accessibility to reagents. For a reaction to occur, the reagent must approach from a sterically unhindered trajectory, which is determined by the ring's conformation. Therefore, understanding the conformational preferences of a substituted this compound is essential for predicting its reactivity profile and explaining the regio- and diastereoselectivity observed in its synthetic transformations. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques in N Phenylazetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For N-Phenylazetidine, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, are indispensable for confirming its structure and stereochemistry.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms within a molecule. For this compound (C₉H₁₁N), the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the azetidine (B1206935) ring.

The phenyl group typically exhibits signals in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific pattern (multiplets, doublets, etc.) will depend on the substitution pattern and electronic effects. The azetidine ring protons, being part of a strained four-membered ring adjacent to a nitrogen atom, are expected to resonate in the aliphatic region, likely in the δ 3.0–5.0 ppm range. Due to the ring strain and the influence of the adjacent phenyl group, these protons may appear as complex multiplets, potentially showing diastereotopic effects. While specific experimental data for this compound itself is not extensively detailed in the provided search results, related azetidine structures show methylene (B1212753) protons in the range of δ 3.7–4.1 ppm vulcanchem.com.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |

| Phenyl Protons | 7.0 – 8.0 | Multiplets | Reflects aromatic ring substitution |

| Azetidine CH₂ | 3.0 – 5.0 | Complex Multiplets | Influence of N-phenyl and ring strain |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their electronic characteristics. For this compound, the ¹³C NMR spectrum would typically show signals for the carbons of the phenyl ring and the azetidine ring.

Table 5.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl Carbons | 110 – 150 | Including ipso-carbon, ortho, meta, para |

| Azetidine CH₂ | 40 – 60 | Directly bonded to nitrogen and other CH₂ |

Advanced 2D NMR Techniques (e.g., ROESY, NOESY) for Stereochemical Assignment

For molecules with potential stereoisomers or complex conformational arrangements, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for establishing spatial proximity between protons columbia.eduuniv-lille1.frceitec.cz. While this compound itself does not possess chiral centers in its basic structure, these techniques are crucial for characterizing substituted derivatives or understanding conformational preferences.

NOESY and ROESY experiments detect through-space correlations between protons that are close in space (typically within 5 Å). This information can help assign signals to specific protons and determine relative stereochemistry. For instance, if this compound were to have substituents on the azetidine ring, NOESY/ROESY correlations would be essential to ascertain their spatial relationship (e.g., cis or trans). Techniques like HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to establish direct carbon-proton and long-range carbon-proton connectivities, respectively, further solidifying structural assignments semanticscholar.org.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, IR spectroscopy can confirm the presence of the phenyl ring and the C-N bonds of the azetidine moiety.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3000–3100 cm⁻¹ libretexts.orgwpmucdn.comvscht.cz.

Aliphatic C-H stretching: From the azetidine ring, these are expected in the range of 2850–2960 cm⁻¹ libretexts.orgwpmucdn.comvscht.cz.

Aromatic C=C stretching: Multiple bands are usually observed in the fingerprint region between 1450 and 1600 cm⁻¹ libretexts.orgwpmucdn.com.

C-N stretching: The C-N bond in this compound, particularly the one connecting the phenyl group to the azetidine nitrogen, is expected to absorb in the region of 1200–1350 cm⁻¹ researchgate.netscirp.org. Aliphatic C-N stretches can also be observed in the 1000-1200 cm⁻¹ range.

Azetidine ring vibrations: While not as universally defined as other functional groups, the strained four-membered ring may exhibit characteristic bending and stretching modes in the fingerprint region (<1500 cm⁻¹).

Table 5.2: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H stretch | 3000 – 3100 | Medium | |

| Aliphatic C-H stretch | 2850 – 2960 | Strong | From azetidine ring |

| Aromatic C=C stretch | 1450 – 1600 | Medium | Multiple bands characteristic of phenyl |

| C-N stretch (aryl-N) | 1200 – 1350 | Strong | |

| C-N stretch (aliphatic) | 1000 – 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, MS provides direct confirmation of its molecular formula and offers clues about its stability and potential breakdown pathways.

The molecular weight of this compound (C₉H₁₁N) is approximately 133.19 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 133. Fragmentation can occur through various pathways, such as cleavage of bonds within the azetidine ring or loss of fragments from the phenyl group. For example, cleavage of the C-N bond in the azetidine ring could lead to fragments related to the phenylamine cation or the azetidine cation. The presence of the phenyl group might also lead to characteristic aromatic fragmentations. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition semanticscholar.org. Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are often used for separating and analyzing volatile compounds like this compound rsc.org.

Table 5.3: Expected Mass Spectrometric Data for this compound

| Ion Type | m/z Value | Description | Notes |

| Molecular Ion | 133 | [M]⁺ (C₉H₁₁N) | Primary ion, confirms molecular weight |

| Fragment Ion | e.g., 93 | [C₆H₅NH]⁺ (Aniline fragment) | Loss of C₃H₆ from azetidine ring |

| Fragment Ion | e.g., 41 | [C₃H₅]⁺ (Azetidine fragment) | Loss of C₆H₅N from azetidine ring |

| Fragment Ion | e.g., 77 | [C₆H₅]⁺ (Phenyl cation) | Characteristic aromatic fragment |

Note: Specific fragmentation patterns can vary significantly depending on the ionization method (e.g., EI, ESI, APCI) and experimental conditions.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, molecular conformation, and crystal packing. While specific crystal structure data for this compound itself was not directly found in the provided search results, X-ray crystallography has been successfully applied to related phenylazetidine derivatives researchgate.netrsc.org.

For this compound, a crystal structure determination would confirm the planarity or deviation from planarity of the azetidine ring, the precise bond lengths and angles, and the orientation of the phenyl group relative to the ring. This data is crucial for understanding intramolecular forces, potential strain within the ring, and intermolecular interactions in the solid state. The space group, unit cell dimensions (a, b, c), and crystal density (D calc) would be reported in such studies researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within molecules, particularly those involving π-electron systems and heteroatom lone pairs. For this compound, the presence of the phenyl ring, with its delocalized π-electron system, is expected to lead to characteristic absorption bands in the UV region. These absorptions arise from π → π* and n → π* electronic transitions.

Theoretical and Computational Chemistry Studies of N Phenylazetidine

Quantum Chemical Calculations Applied to N-Phenylazetidine Systems

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of this compound. These computational approaches enable the detailed analysis of molecular orbitals, electron distribution, and energy landscapes, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are extensively utilized to probe the electronic structure of molecules, including this compound. These studies focus on quantifying key parameters such as electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potentials. The presence of a phenyl group attached to the nitrogen atom in this compound influences the electron distribution within the azetidine (B1206935) ring, potentially altering its nucleophilic or electrophilic character at various positions. DFT provides a robust framework for quantifying these effects, offering insights into how the phenyl substituent modifies the intrinsic reactivity of the azetidine core. Research on related azetidine systems frequently involves calculating frontier molecular orbital (HOMO-LUMO gap) energies to forecast reactivity and electronic transitions dergipark.org.trirjweb.comchemrxiv.org. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a key indicator of a molecule's chemical stability and reactivity dergipark.org.trirjweb.comchemrxiv.org.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly DFT, plays a pivotal role in mapping reaction pathways and identifying transition states for transformations involving this compound. By calculating the energy profiles of potential reaction mechanisms, researchers can ascertain the most favorable routes and the associated energy barriers. This includes the analysis of SN2-type ring-opening reactions, where the strained azetidine ring is susceptible to nucleophilic attack nih.govfigshare.comacs.orgacs.orgnih.govacs.orgsemanticscholar.org. Studies focusing on azetidine ring opening, often facilitated by chiral hydrogen-bond donor catalysts, have leveraged computational evidence to detail the electrostatic interactions within transition states, thereby explaining observed enantioselectivity nih.govfigshare.comacs.org. These models aid in visualizing the geometry of transition states, providing crucial information about bond-breaking and bond-forming processes. For example, investigations into the ring opening of azetidines by alkyl and acyl halides have employed computational methods to elucidate the role of electrostatic preorganization in dictating enantioselectivity acs.org.

Prediction of Reactivity Patterns and Selectivity

The predictive capabilities of computational chemistry extend to forecasting reactivity patterns and selectivity in reactions involving this compound. By simulating diverse reaction conditions and substrate variations, computational models can identify the factors governing regioselectivity and stereoselectivity. For instance, studies on azetidine synthesis via radical cyclization utilize DFT calculations to rationalize preferences for specific cyclization pathways (e.g., 4-exo-dig over 5-endo-dig) and the influence of substituents nih.gov. Similarly, computational analyses can predict how the phenyl group and other potential substituents on the azetidine ring might direct the outcome of reactions, such as ring opening or functionalization. The capacity to predict reactivity is paramount for designing efficient synthetic routes and developing novel chemical transformations nih.gov.

Analysis of Ring Strain and Stability in this compound

The four-membered azetidine ring is characterized by significant ring strain, estimated to be approximately 25.2 kcal/mol, a value comparable to that of cyclopropane (B1198618) and aziridine (B145994) researchgate.net. This inherent strain is a primary driver of its reactivity. Computational methods, such as DFT, are employed to quantify this strain energy through isodesmic reactions or by analyzing bond angles and lengths nih.govresearchgate.net. While the strain renders the ring prone to opening, azetidines generally exhibit greater stability than aziridines, facilitating easier handling and a broader spectrum of controllable reactivity researchgate.net. Computational studies can assess the stability of this compound under various conditions and predict its propensity for ring opening versus other degradation pathways. For example, research on related strained ring systems has employed DFT to compute strain energies and analyze bond dissociation energies for evaluating thermal stability nih.gov.

Computational Application of Baldwin's Rules to Azetidine Ring Formation

Baldwin's rules provide a set of guidelines for predicting the feasibility of ring-closing reactions based on the size of the ring being formed and the hybridization of the participating atoms. These rules generally favor the formation of five-membered rings over four-membered rings due to strain considerations. Computational studies have been instrumental in re-examining and extending Baldwin's rules, particularly concerning the formation of strained rings like azetidines. Research has utilized DFT calculations to explain how thermodynamically unfavorable four-membered azetidines can be formed kinetically, often through specific transition states that align with or modify Baldwin's original predictions acs.orgnih.govsemanticscholar.orgacs.org. These investigations analyze transition state energies and geometries to comprehend the kinetic control that can override thermodynamic preferences, thereby rationalizing the formation of azetidines in specific synthetic pathways. Computational explorations have also examined how metal catalysis can influence these cyclization pathways, occasionally leading to outcomes that deviate from classical Baldwin's rules nih.govresearchgate.netdntb.gov.ua.

Electrostatic Preorganization in Catalytic Azetidine Transformations

A significant area of computational research in catalysis pertains to the concept of "electrostatic preorganization," which posits that enzymes and catalysts can stabilize transition states through favorable electrostatic interactions. This principle has been applied to understand the catalytic efficiency and enantioselectivity observed in azetidine transformations. Studies have demonstrated that chiral catalysts can recognize and stabilize dipolar transition states via electrostatic interactions, leading to high enantioselectivity in azetidine ring-opening reactions nih.govfigshare.comacs.org. Computational modeling, encompassing DFT and molecular dynamics, aids in mapping these electrostatic interactions within the catalytic pocket and the transition state, revealing how the catalyst's structure preorganizes the reacting species to favor the desired stereochemical outcome acs.orgdiva-portal.orgnih.govescholarship.orgnih.gov. This comprehension is vital for the design of novel catalysts that leverage electrostatic effects for efficient and selective chemical transformations.

Applications of N Phenylazetidine in Complex Organic Synthesis

N-Phenylazetidine, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and versatile component in the field of organic synthesis. Its inherent ring strain and the electronic influence of the N-phenyl group bestow upon it unique reactivity, making it an attractive starting material and building block for the construction of a diverse array of more complex molecular architectures. This article explores the multifaceted applications of this compound in the synthesis of various nitrogen heterocycles, enantiomerically enriched compounds, advanced organic scaffolds for medicinal chemistry, and novel polymeric materials.

Emerging Research Frontiers and Future Directions in N Phenylazetidine Chemistry

Development of Novel and General Synthetic Methodologies for Accessing N-Phenylazetidines

The synthesis of N-phenylazetidine and its derivatives remains a cornerstone for exploring their chemical space. Traditional methods often involve the cyclization of N-(3-halopropyl)arylamines, typically N-(3-bromopropyl)aniline or N-(3-chloropropyl)aniline, under basic conditions researchgate.netresearchgate.net. For instance, this compound can be synthesized by the cyclization of N-(3-chloropropyl)aniline using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) core.ac.uk. Another approach involves reductive lithiation methods, where this compound has been prepared via the reductive lithiation of N-phenylaziridine using lithium metal in the presence of catalytic amounts of aromatic electron carriers like 4,4′-di-tert-butylbiphenyl (DBB) core.ac.ukresearchgate.net. While these methods provide access to this compound, ongoing research aims to develop more general, efficient, and atom-economical synthetic routes that can accommodate a broader range of substituents and functional groups, thereby enhancing the accessibility of diverse this compound scaffolds.

Table 1: Representative Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Yield | Notes |

| Cyclization of Halopropylamine | N-(3-Chloropropyl)aniline | NaH, THF | Good | Common route, requires preparation of haloalkylated aniline. |

| Reductive Lithiation | N-Phenylaziridine | Li metal, catalytic DBB, THF, low temperature | High | Applicable to N-phenylaziridine; this compound itself is less reactive in this method without catalyst core.ac.ukresearchgate.net. |

| Cyclization of Bromopropylamine | N-(3-Bromopropyl)arylamines | Base (e.g., NaH) | Varies | Reaction appears inhibited by electron-withdrawing substituents on the aryl ring researchgate.netresearchgate.net. |

Expanding the Scope of this compound Derivatization and Functionalization

The functionalization of the this compound core offers a pathway to introduce diverse chemical moieties, leading to compounds with varied properties. One significant avenue involves the generation of dianions from this compound, which can then be reacted with various electrophiles such as water, aldehydes, or carbon dioxide, yielding functionalized amines after hydrolysis researchgate.net. Furthermore, α-lithiation of N-protected azetidines, including those bearing aryl substituents, followed by trapping with electrophiles, provides a route to introduce functionality at the α-position uni-muenchen.de.

The inherent ring strain of azetidines also facilitates ring-opening reactions, which can be selectively controlled. For example, N-phenyl azetidine (B1206935) derivatives have been shown to undergo ring-opening reactions with alkyl and acyl halides, yielding tertiary amine products with high enantiomeric excess when catalyzed by chiral squaramide hydrogen-bond donors acs.org. The azetidine N–O bond can also be cleaved, for instance, with zinc metal under acidic conditions, providing access to other functional groups nih.gov. Research is actively exploring novel reactions that can regioselectively and stereoselectively functionalize the azetidine ring, expanding the repertoire of derivatization strategies.

Table 2: Examples of this compound Derivatization and Functionalization

| Starting this compound Derivative | Reagent/Catalyst | Product Type | Key Transformation |

| This compound | Electrophiles (e.g., H₂O, RCHO, CO₂) after dianion formation | Functionalized amines | Electrophilic trapping of lithiated species researchgate.net |

| 3-Substituted Azetidines | Alkyl/Acyl Halides, Chiral Squaramide Catalyst | Tertiary amines with high enantiomeric excess | Enantioselective ring-opening acs.org |

| N-Ts-Azetidine | Zn, Acidic Conditions | Free azetidine | N-O bond cleavage nih.gov |

| 3-Arylated N-Protected Azetidine | Organolithium reagents, Electrophiles | α-Functionalized azetidines | α-Lithiation and electrophile trapping uni-muenchen.de |

Advancement of Catalytic Systems for Stereoselective Azetidine Transformations

The development of stereoselective methods for azetidine transformations is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. Transition metal catalysis plays a significant role, with palladium and nickel catalysts being employed in N-arylation reactions and cross-coupling chemistries researchgate.netuni-muenchen.de. For example, nickel-catalyzed C–N cross-coupling of N-pyridinium aziridines with aryl boronic acids has been utilized for N-aryl aziridine (B145994) synthesis, a strategy that could be extended to azetidines researchgate.net. Iridium catalysts have also been employed in aza Paternò-Büchi reactions to produce highly functionalized azetidines with excellent diastereoselectivity nih.gov.

Beyond metal catalysis, organocatalysis is emerging as a powerful tool. Chiral squaramide hydrogen-bond donor catalysts have demonstrated remarkable efficacy in promoting the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides acs.org. Furthermore, azetidines themselves can serve as chiral auxiliaries or ligands in metal-catalyzed transformations uni-muenchen.de. Research continues to focus on designing novel catalytic systems that enable precise control over stereochemistry during the synthesis and functionalization of azetidine rings, including asymmetric synthesis of azetidine derivatives like phosphonic acids via stereoselective ring closure researchgate.net.

Table 3: Catalytic Systems for Stereoselective Azetidine Transformations

| Transformation Type | Catalyst System | Substrate Class | Stereoselectivity Achieved | Key Feature |

| N-Arylation / Cross-Coupling | Palladium (Pd) or Nickel (Ni) catalysts | Aryl halides, Amines/Aziridines | Varies | Facilitates C-N bond formation researchgate.netuni-muenchen.de. |

| Aza Paternò-Büchi Reactions | Iridium (Ir) catalysts | Imines, Alkenes | High Diastereoselectivity | Direct access to functionalized azetidines under mild conditions nih.gov. |

| Ring Opening | Chiral Squaramide Hydrogen-Bond Donor Catalysts | 3-Substituted Azetidines | High Enantioselectivity | Promotes enantioselective opening with alkyl/acyl halides acs.org. |

| Azetidine Synthesis (e.g., Phosphonates) | Copper (Cu) catalysts, Organometallic bases | β-Amino alcohols, Epoxides | High Diastereoselectivity | Enables stereoselective formation of azetidine rings and derivatives researchgate.net. |

Deeper Mechanistic Understanding of Ring Strain Release and Enhanced Reactivity in Azetidines

The four-membered ring structure of azetidines inherently possesses significant ring strain, estimated to be around 26 kcal/mol. This strain is a primary driver for their enhanced reactivity compared to larger saturated heterocycles like pyrrolidines or piperidines vdoc.pub. This compound, while less strained than its three-membered counterpart, aziridine, still exhibits considerable strain that facilitates ring-opening reactions, often requiring activation by Lewis or Brønsted acids core.ac.uk. The release of this strain upon ring opening drives various transformations, including nucleophilic attacks and rearrangements.

Mechanistic studies are crucial for understanding how this ring strain influences reaction pathways and selectivity. For instance, research on the enantioselective ring-opening of azetidines highlights the role of catalyst recognition of electrostatic features in transition states, which are critical for enantioinduction in SN2-type ring-opening mechanisms acs.org. Kinetic isotope effect (KIE) studies can provide evidence for the rate-limiting step, such as the ring opening of a catalyst-bound azetidinium intermediate acs.org. A deeper understanding of these mechanistic aspects allows for the rational design of reactions that leverage the inherent reactivity of the azetidine core, controlling regioselectivity and stereoselectivity.

Rational Design and Synthesis of this compound Scaffolds with Tailored Reactivity Profiles

The rational design of this compound scaffolds with tailored reactivity profiles is paramount for their effective application in diverse fields, particularly in drug discovery and materials science. This involves a thorough understanding of structure-activity relationships, where specific substituents on the phenyl ring or the azetidine core can significantly modulate reactivity, stability, and binding affinities acs.orgvulcanchem.comresearchgate.netnih.gov. For example, modifications to the phenyl ring, such as fluorination, can influence spectral properties and enable facile derivatization, providing a roadmap for designing improved fluorescent probes acs.orgnih.gov.

Strategically placing substituents on the azetidine ring can also fine-tune its chemical behavior. Bulky groups at the 1-position (e.g., phenylcarboxamide) might enhance metabolic stability but reduce aqueous solubility, while modifications to moieties like the thiazolidinedione ring can improve target binding affinity vulcanchem.com. By employing these design principles, chemists can synthesize novel this compound derivatives with predictable reactivity, enabling their use as versatile building blocks or active pharmaceutical ingredients with optimized properties. The ongoing exploration of novel synthetic routes and functionalization techniques, guided by mechanistic insights, continues to drive innovation in this area.

Compound Index:

this compound

N-p-tolylazetidine

N-(3-Chloropropyl)aniline

N-(3-Bromopropyl)arylamines

N-Phenylaziridine

N-Ts-Azetidine

this compound-3-carboxamide

Q & A

Q. How can researchers address conflicting computational and experimental dipole moment values for this compound?

- Resolution Strategy :

- Benchmarking : Compare DFT functionals (e.g., B3LYP vs. M06-2X) against gas-phase microwave spectroscopy data .

- Error Analysis : Quantify basis set truncation effects (e.g., 6-31G* vs. def2-TZVP) .

- Collaborative Validation : Cross-verify results with independent labs using identical input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.